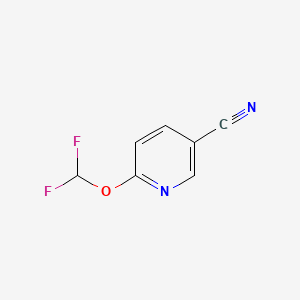

6-(Difluoromethoxy)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASGKOKUJVRDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673301 | |

| Record name | 6-(Difluoromethoxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198103-42-2 | |

| Record name | 6-(Difluoromethoxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(difluoromethoxy)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 6 Difluoromethoxy Nicotinonitrile

Retrosynthetic Analysis for Target Molecule Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. onlineorganicchemistrytutor.comdeanfrancispress.com This process involves identifying strategic bond disconnections and utilizing functional group interconversions (FGI) to simplify the target structure. onlineorganicchemistrytutor.comnumberanalytics.com

Disconnection Strategies and Identification of Key Synthons

The primary disconnection strategy for 6-(difluoromethoxy)nicotinonitrile involves breaking the C-O bond of the difluoromethoxy group and the C-C and C-N bonds of the pyridine (B92270) ring. This leads to the identification of key synthons, which are idealized fragments that represent the reactive species needed for the forward synthesis. numberanalytics.comamazonaws.com

A logical retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Disconnection 1 (C-O bond): This disconnection breaks the ether linkage, suggesting an aromatic nucleophilic substitution or a coupling reaction. This leads to two key synthons: a 6-halonicotinonitrile derivative (e.g., 6-chloronicotinonitrile) and a difluoromethoxide equivalent.

Disconnection 2 (Pyridine Ring): Further deconstruction of the 6-halonicotinonitrile synthon can be achieved by disconnecting the pyridine ring. A common approach for pyridine synthesis is the condensation of an α,β-unsaturated carbonyl compound with a source of ammonia (B1221849) and a nitrile-containing component. researchgate.netresearchgate.net This points to precursors like a difunctional carbonyl compound and malononitrile (B47326).

This analysis identifies the following key synthons and their corresponding commercially available or readily synthesizable reagents:

| Synthon | Corresponding Reagent |

| 6-Halonicotinonitrile | 6-Chloronicotinonitrile or 6-Bromonicotinonitrile |

| Difluoromethoxide anion | Difluoromethanol or a difluoromethylating agent |

| α,β-Unsaturated aldehyde/ketone | Acrolein, crotonaldehyde, or similar precursors |

| Nitrile source | Malononitrile |

| Ammonia source | Ammonium (B1175870) acetate (B1210297) |

Application of Functional Group Interconversions (FGI) in Retrosynthesis

Functional group interconversions (FGI) are crucial for manipulating functional groups to facilitate desired bond formations or to introduce reactivity at specific positions. ub.eduimperial.ac.ukslideshare.netorganic-chemistry.org In the synthesis of this compound, several FGI steps can be envisioned:

Nitrile Group Introduction: A common FGI is the conversion of a carboxylic acid or an amide to a nitrile. For instance, a 6-(difluoromethoxy)nicotinic acid could be converted to the target nitrile.

Halogen to Difluoromethoxy Group Conversion: A key FGI is the displacement of a halogen atom (e.g., chlorine) on the pyridine ring with a difluoromethoxy group. This is typically achieved via a nucleophilic aromatic substitution reaction. rjpbcs.com

Oxo to Chloro Group Conversion: In some synthetic routes, a pyridone intermediate may be formed. The oxo group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), which then allows for subsequent nucleophilic substitution. rjpbcs.com

Computational and Artificial Intelligence-Assisted Retrosynthesis Prediction

In recent years, computational and artificial intelligence (AI) tools have emerged to assist in retrosynthetic analysis. mdpi.comchemrxiv.orgnih.govarxiv.org These programs utilize vast databases of known chemical reactions to predict plausible disconnection strategies and synthetic routes. nih.gov For a molecule like this compound, these tools can:

Propose Novel Disconnections: AI algorithms can identify less intuitive but potentially more efficient disconnection points that a human chemist might overlook. chemrxiv.org

Rank Synthetic Routes: By analyzing factors like reaction yields, step count, and atom economy, these programs can rank different synthetic pathways, helping chemists to select the most promising route.

Identify Potential Side Reactions: Computational models can predict potential side reactions and byproducts, allowing for the optimization of reaction conditions to maximize the yield of the desired product.

Recent advancements in machine learning, particularly with models like the Transformer neural network, have significantly improved the accuracy of retrosynthesis prediction, even for complex molecules. mdpi.comarxiv.org These template-free methods learn the underlying patterns of chemical reactivity and can propose synthetic routes for novel compounds. arxiv.org

Direct Synthetic Pathways to the Nicotinonitrile Core

Direct synthesis of the nicotinonitrile core often involves condensation reactions to form the pyridine ring. amazonaws.comekb.egsciencepub.netresearchgate.net These methods offer a convergent approach to building the heterocyclic framework.

Condensation Reactions for Pyridine Ring Formation

The formation of the pyridine ring is a cornerstone of many nicotinonitrile syntheses. amazonaws.comekb.egsciencepub.netresearchgate.net Various condensation strategies have been developed, often employing multicomponent reactions for efficiency.

A widely used and versatile method for constructing the nicotinonitrile scaffold is the reaction of malononitrile with carbonyl compounds. researchgate.netresearchgate.netpsu.edu This approach typically involves the condensation of an α,β-unsaturated aldehyde or ketone with malononitrile in the presence of a base or an ammonium salt. researchgate.netresearchgate.net

A plausible synthetic route starting from a suitable chalcone (B49325) is a prominent example. For instance, the reaction of a chalcone derived from 4-(difluoromethoxy)-3-hydroxybenzaldehyde and a substituted acetophenone (B1666503) with malononitrile in the presence of ammonium acetate can yield the corresponding 2-amino-4,6-disubstituted nicotinonitrile. researchgate.netpsu.edu

Table 1: Synthesis of 2-Amino-6-aryl-4-[(4'-difluoromethoxy)(3'-hydroxy)phenyl]nicotinonitrile Derivatives researchgate.netpsu.edu

| Entry | Ar | Product | Yield (%) |

| 1 | Phenyl | 2-Amino-6-phenyl-4-[(4'-difluoromethoxy)(3'-hydroxy)phenyl]nicotinonitrile | 68 |

| 2 | 4-Chlorophenyl | 2-Amino-6-(4-chlorophenyl)-4-[(4'-difluoromethoxy)(3'-hydroxy)phenyl]nicotinonitrile | 72 |

| 3 | 4-Methoxyphenyl | 2-Amino-6-(4-methoxyphenyl)-4-[(4'-difluoromethoxy)(3'-hydroxy)phenyl]nicotinonitrile | 75 |

The reaction proceeds through a series of steps, including a Knoevenagel condensation, a Michael addition, and a subsequent cyclization and aromatization to afford the pyridine ring. The use of different substituted chalcones allows for the synthesis of a variety of nicotinonitrile derivatives.

Catalytic Approaches: Role of Ammonium Acetate and Related Bases

Ammonium acetate and similar bases play a pivotal role as a nitrogen source in the construction of the pyridine ring of nicotinonitrile derivatives. wikipedia.orgmdpi.comresearchgate.netindianchemicalsociety.comresearchgate.net The Hantzsch pyridine synthesis, a classic multi-component reaction, utilizes an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonium acetate or ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. wikipedia.org

In the synthesis of various nicotinonitrile derivatives, ammonium acetate is frequently employed. For instance, the reaction of chalcones with malononitrile in the presence of ammonium acetate leads to the formation of 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net Similarly, a four-component reaction involving 3-oxo-3-phenylpropanenitrile, an aldehyde, an acetophenone, and ammonium acetate can yield nicotinonitrile derivatives. nih.gov The use of ammonium acetate is advantageous due to its affordability and ease of handling. researchgate.net In some cases, using only ammonium acetate, as opposed to a mixture with ammonia, can lead to higher yields of the desired pyridine product by minimizing side reactions. mdpi.com

The mechanism often involves the in-situ generation of ammonia from ammonium acetate, which then participates in the cyclization to form the pyridine ring. researchgate.net The choice of base and reaction conditions can significantly influence the outcome of the synthesis. For example, cesium carbonate has been used to promote the annulation of terminal alkynes with benzamides, where the benzamide (B126) acts as the nitrogen source, to form 3,5-diaryl pyridines. mdpi.com

Table 1: Role of Ammonium Acetate and Related Bases in Pyridine Synthesis

| Reaction Type | Role of Ammonium Acetate/Base | Reactants | Product | Reference(s) |

| Hantzsch Synthesis | Nitrogen source | Aldehyde, β-keto ester | Dihydropyridine/Pyridine | wikipedia.org |

| Chalcone-based Synthesis | Nitrogen source | Chalcone, Malononitrile | 2-Amino-3-cyanopyridine | researchgate.net |

| Four-component Reaction | Nitrogen source | 3-Oxo-3-phenylpropanenitrile, Aldehyde, Acetophenone | Nicotinonitrile derivative | nih.gov |

| Alkyne Annulation | Base | Terminal alkyne, Benzamide | 3,5-Diaryl pyridine | mdpi.com |

Cyclization and Annulation Strategies for Pyridine Ring Construction

The construction of the pyridine ring is a fundamental step in the synthesis of this compound. Various cyclization and annulation strategies have been developed to create this heterocyclic core. These methods often involve the reaction of open-chain precursors that undergo ring closure to form the aromatic pyridine system. organic-chemistry.orgresearchgate.net

One common strategy is the [4+2] cycloaddition, or annulation, which involves the reaction of a four-atom component with a two-atom component. For instance, enamides can react with maleimides in a formal [4+2] cycloaddition promoted by manganese(II) acetate to form pyridine derivatives. bohrium.com Similarly, copper-catalyzed oxidative annulation of cyclic ketones with propargylamine (B41283) provides a route to fused pyridines. nih.gov Another approach involves the transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules with a nitrile, which is an atom-economical method for pyridine synthesis. bohrium.comresearchgate.net

Self-[3+2] annulation reactions of pyridinium (B92312) salts have also been developed to synthesize N-indolizine-substituted pyridine-2(1H)-ones under mild conditions. rsc.org Furthermore, microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles showcases a modern approach to constructing fused pyridine systems. mdpi.com

Table 2: Cyclization and Annulation Strategies for Pyridine Ring Construction

| Strategy | Reactants | Catalyst/Promoter | Product | Reference(s) |

| [4+2] Cycloaddition | Enamide, Maleimide | Mn(OAc)₂ | Pyridine derivative | bohrium.com |

| Oxidative Annulation | Cyclic ketone, Propargylamine | CuCl₂ | Fused pyridine | nih.gov |

| [2+2+2] Cycloaddition | Alkyne (2 equiv.), Nitrile | Transition metal | Pyridine | bohrium.comresearchgate.net |

| Self-[3+2] Annulation | Pyridinium salt | None | N-indolizine-substituted pyridine-2(1H)-one | rsc.org |

| Microwave-assisted Synthesis | Enaminonitrile, Benzohydrazide | None | 1,2,4-Triazolo[1,5-a]pyridine | mdpi.com |

Introduction of the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂H) group is a key functional group in many modern pharmaceuticals due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor. semanticscholar.orgnih.gov Its introduction into a molecule, particularly at a late stage of the synthesis, is a significant challenge in medicinal chemistry. semanticscholar.orgrsc.org

Several methods have been developed for the introduction of the difluoromethoxy moiety. A common approach involves the O-difluoromethylation of phenols using various difluorocarbene precursors. nih.gov Another strategy is the fluorodesulfurization of thionoesters, where reagents like DAST (diethylaminosulfur trifluoride) in the presence of a Lewis acid such as SnCl₄ can effectively convert a thionoester to a difluoro(methoxy)methyl group. nuph.edu.uanuph.edu.uaresearchgate.net

Methods for Selective Fluorination and Difluoromethoxylation

Selective fluorination and difluoromethoxylation are crucial for the synthesis of this compound. These methods aim to introduce the fluorine atoms or the entire difluoromethoxy group with high precision.

One of the primary methods for introducing a difluoromethyl group is through the use of difluoromethylating reagents. cas.cn These can be nucleophilic, electrophilic, or radical in nature. For instance, S-(bromodifluoromethyl)diarylsulfonium salts can be used for the selective O-difluoromethylation of 1,3-diones. acs.org

Photoredox catalysis has emerged as a powerful tool for C-H difluoromethoxylation of (hetero)arenes. researchgate.net This approach utilizes a photocatalyst to generate a difluoromethoxy radical from a suitable precursor, which then reacts with the aromatic ring. nih.govresearchgate.net This method avoids the need for pre-functionalization of the aromatic substrate. nih.gov

Late-Stage Functionalization Approaches

Late-stage functionalization refers to the introduction of a functional group, in this case, the difluoromethoxy group, at a late step in a synthetic sequence. This is highly desirable in drug discovery as it allows for the rapid diversification of complex molecules. semanticscholar.orgrsc.org

Radical-based methods are particularly well-suited for late-stage C-H difluoromethylation of N-heteroaromatics. thieme-connect.com For example, a photoredox flow reaction has been developed for the ¹⁸F-difluoromethylation of N-heteroaromatics, which is significant for positron emission tomography (PET) imaging. researchgate.netnih.gov This method is fast, efficient, and proceeds via C-H activation, eliminating the need for pre-functionalization of the substrate. researchgate.netnih.gov Another approach utilizes a zinc-based reagent, Zn(SO₂CF₂H)₂, for the direct difluoromethylation of nitrogen-containing heteroarenes through a radical process under mild conditions. nih.govresearchgate.net

Advanced Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be carried out to explore structure-activity relationships. These advanced functionalization and derivatization strategies often target specific positions on the nicotinonitrile skeleton. mdpi.comekb.egresearchgate.net

The nicotinonitrile scaffold possesses several reactive sites, including the cyano group and the pyridine ring, which can be chemically transformed. mdpi.com For example, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents already present.

Site-Selective Chemical Transformations on the Nicotinonitrile Skeleton

Achieving site-selectivity in the functionalization of the nicotinonitrile skeleton is crucial for generating specific derivatives. The inherent reactivity of the pyridine ring, influenced by the electron-withdrawing cyano group and the difluoromethoxy group, directs the position of further substitutions.

For instance, the pyridine ring in nicotinonitrile derivatives can be halogenated at specific positions. The resulting halo-derivatives can then serve as handles for further cross-coupling reactions to introduce a variety of substituents. The cyano group itself can be a site for transformation. For example, 2-hydrazino-nicotinonitrile can be reacted with β-diketones to form N-pyrazolo derivatives. mdpi.com Alkylation of the pyridine nitrogen or the oxygen of a pyridone tautomer can also be achieved. ekb.eg

Derivatization Techniques for Enhanced Analytical Performance in Research

In the realm of analytical research, derivatization is a key strategy to enhance the performance of techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). This process involves chemically modifying a compound to improve its volatility, thermal stability, or detectability.

While specific derivatization protocols for this compound are not documented in the reviewed scientific literature, potential strategies can be proposed based on its functional groups: the nitrile group, the pyridine ring, and the difluoromethoxy group.

Potential Derivatization of the Nitrile Group: The nitrile group can be a target for derivatization to improve analytical characteristics. Two primary strategies include:

Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 6-(difluoromethoxy)nicotinic acid. libretexts.orgchemguide.co.ukpressbooks.publumenlearning.comchemistrysteps.com This carboxylic acid can then be esterified with a variety of reagents to produce a more volatile derivative suitable for GC analysis or a derivative with a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. libretexts.orgjournalajacr.comnih.govgreyhoundchrom.com

Reduction to an Amine: The nitrile group can be reduced to a primary amine, [6-(difluoromethoxy)pyridin-3-yl]methanamine, using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. researchgate.netstudymind.co.uklibretexts.orggoogle.comresearchgate.net The resulting amine is often more amenable to derivatization than the starting nitrile. It can be acylated or silylated to increase volatility for GC analysis. researchgate.netresearchgate.netsigmaaldrich.com

Potential Derivatization of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can also be a site for derivatization, although this is less common for analytical purposes compared to the modification of more reactive functional groups. Quaternization of the pyridine nitrogen with an alkylating agent could be explored to alter the compound's polarity and chromatographic behavior.

The Difluoromethoxy Group: The difluoromethoxy group is generally stable and not readily derivatized under standard analytical conditions.

The following table outlines potential derivatization strategies for this compound, the rationale behind them, and the analytical techniques that would benefit.

| Target Functional Group | Potential Derivatization Reaction | Potential Reagent(s) | Analytical Enhancement | Intended Analytical Method |

| Nitrile | Hydrolysis to Carboxylic Acid followed by Esterification | 1. HCl or NaOH (hydrolysis) 2. BF₃-Methanol, Alkyl chloroformates (esterification) | Increased volatility and improved peak shape. | GC-MS |

| Nitrile | Hydrolysis to Carboxylic Acid followed by Fluorophore Tagging | 1. HCl or NaOH (hydrolysis) 2. 9-anthroyl nitrile (9-AN), Dansyl chloride | Introduction of a fluorescent tag for enhanced sensitivity. | HPLC-FLD |

| Nitrile | Reduction to Primary Amine followed by Acylation | 1. LiAlH₄ or H₂/Pd (reduction) 2. Acetic anhydride, Pentafluorobenzoyl chloride | Increased volatility and thermal stability. | GC-MS |

| Nitrile | Reduction to Primary Amine followed by Silylation | 1. LiAlH₄ or H₂/Pd (reduction) 2. BSTFA, TMCS | Increased volatility and improved chromatographic behavior. | GC-MS |

| Pyridine Nitrogen | Quaternization | Alkyl halides (e.g., methyl iodide) | Altered polarity for modified retention in reversed-phase or HILIC chromatography. | HPLC |

It is important to note that the feasibility and specific conditions for these proposed derivatization reactions would require experimental validation. The choice of derivatization strategy would depend on the analytical goals, the sample matrix, and the available instrumentation.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Geometry Calculations

The arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical behavior. Computational methods allow for the precise calculation of these features, offering a detailed picture of the molecular architecture.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems, balancing accuracy with computational efficiency. mdpi.commdpi.com For 6-(Difluoromethoxy)nicotinonitrile, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized geometry and electronic properties in the ground state. This level of theory provides reliable predictions of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure.

DFT is also instrumental in calculating the electronic properties that govern the molecule's behavior. These calculations can elucidate the distribution of electron density, revealing the molecule's electrostatic potential and identifying regions susceptible to electrophilic or nucleophilic attack. aimspress.com

Interactive Data Table: Calculated Ground State Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₇H₄F₂N₂O | |

| Molecular Weight | 170.12 | g/mol |

| Total Energy | (Specific value depends on calculation) | Hartrees |

| Dipole Moment | (Specific value depends on calculation) | Debye |

Ab Initio and Semi-Empirical Quantum Mechanical Methods

While DFT is a powerful tool, other quantum mechanical methods also contribute to a comprehensive understanding of molecular properties. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a rigorous, first-principles approach to solving the electronic Schrödinger equation, albeit at a higher computational cost. These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are significantly faster and can be applied to larger molecular systems. These methods can provide initial geometric optimizations and qualitative insights into the electronic structure of this compound before more computationally intensive methods are employed.

Chemical Reactivity and Stability Analyses

Understanding the reactivity of a molecule is crucial for predicting its behavior in chemical reactions. Computational analyses provide quantitative measures of reactivity and stability, guiding the synthesis and application of new compounds. pku.edu.cn

Frontier Molecular Orbital (FMO) Theory and Energetic Landscapes

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.orgucsb.edu It posits that the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). nih.gov

HOMO-LUMO Gap Analysis and Electron Transfer Character

Interactive Data Table: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | (Specific value depends on calculation) |

| LUMO | (Specific value depends on calculation) |

| HOMO-LUMO Gap | (Calculated difference) |

Global and Local Electrophilicity and Nucleophilicity Indices

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Local reactivity indices, such as the Fukui functions and local softness, pinpoint the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. This detailed analysis allows for a precise prediction of how this compound will interact with other reagents.

Interactive Data Table: Global Reactivity Indices for this compound

| Index | Formula | Value | Unit |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | (Calculated value) | eV |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | (Calculated value) | eV |

| Softness (S) | 1 / (2η) | (Calculated value) | eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | (Calculated value) | eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. rsc.org The MEP surface illustrates the electrostatic potential on the molecule's electron density isosurface, providing a guide to its electrophilic and nucleophilic regions. mdpi.com

In the case of this compound, the MEP map is significantly influenced by the various functional groups attached to the pyridine (B92270) ring. The map displays regions of negative electrostatic potential (typically colored red or yellow) and positive electrostatic potential (colored blue).

Negative Potential Regions (Nucleophilic Sites): The most intense region of negative potential is localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons. Another significant negative region is associated with the nitrogen atom of the nitrile group (-C≡N). These areas represent the most likely sites for electrophilic attack. The oxygen atom of the difluoromethoxy group also exhibits a negative potential, although it is tempered by the presence of the highly electronegative fluorine atoms.

Positive Potential Regions (Electrophilic Sites): Strong positive potential is observed on the hydrogen atom of the difluoromethoxy group (-OCHF₂) due to the strong electron-withdrawing effect of the adjacent fluorine and oxygen atoms. The aromatic protons and the carbon atoms of the pyridine ring also exhibit varying degrees of positive potential. These electron-deficient regions are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides quantitative insight into intramolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. scirp.org The key interactions are evaluated using second-order perturbation theory, where the stabilization energy E(2) quantifies the energy of delocalization between a filled (donor) NBO and an empty (acceptor) NBO. uni-muenchen.descirp.org

For this compound, NBO analysis would reveal several significant intramolecular interactions that stabilize the molecule:

Hyperconjugation within the Difluoromethoxy Group: A primary stabilizing interaction is the delocalization of electron density from the lone pairs of the oxygen atom (nO) to the antibonding orbitals of the carbon-fluorine bonds (σC-F). This nO → σC-F interaction, a form of negative hyperconjugation, is characteristic of fluoroalkoxy substituents and contributes to the conformational preferences of the group. nih.gov

Ring-Substituent Interactions: Significant delocalization occurs between the π-orbitals of the pyridine ring and the orbitals of the substituents. This includes interactions from the π-orbitals of the ring (πC=C, πC=N) to the antibonding π* orbitals of the nitrile group (π*C≡N), indicating the electron-withdrawing nature of the nitrile.

Lone Pair Delocalization: The lone pair of the pyridine nitrogen (nN) can engage in hyperconjugative interactions with the antibonding π* orbitals of the adjacent C=C bonds within the ring (nN → π*C=C), contributing to the aromatic stability.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound Illustrative values based on typical NBO analyses of similar fluorinated and heterocyclic compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| n(O) | σ*(C-F) | 3.5 | Negative Hyperconjugation |

| n(O) | σ*(C-F') | 3.2 | Negative Hyperconjugation |

| π(C5-C6) | π*(C≡N) | 18.0 | π-conjugation |

| n(N_pyridine) | π*(C2-C3) | 5.1 | Intramolecular Charge Transfer |

| n(N_pyridine) | π*(C4-C5) | 4.8 | Intramolecular Charge Transfer |

Dual Descriptors for Reaction Site Prediction

Dual descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for predicting the most reactive sites within a molecule. hackernoon.com The dual descriptor, denoted as Δf(r), is calculated from the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f⁺(r) - f⁻(r)). This descriptor effectively identifies regions where the electron density changes upon electron addition versus electron removal.

The sign of the dual descriptor indicates the nature of the reactivity at a specific atomic site:

Δf(r) > 0: The site is prone to nucleophilic attack (it is an electrophilic center).

Δf(r) < 0: The site is prone to electrophilic attack (it is a nucleophilic center).

For this compound, a computational analysis of the dual descriptors would provide a detailed map of its reactivity. Based on the electronic properties of the constituent groups, the following predictions can be made:

Sites for Electrophilic Attack: The pyridine nitrogen atom is expected to have the most negative Δf(r) value, confirming it as the primary site for protonation and attack by electrophiles.

Sites for Nucleophilic Attack: The carbon atom of the nitrile group (-C≡N) is a potential site for nucleophilic addition. Furthermore, certain carbon atoms within the pyridine ring, particularly those rendered electron-deficient by the electron-withdrawing substituents (difluoromethoxy and nitrile groups), would be expected to have positive Δf(r) values, making them susceptible to nucleophilic aromatic substitution reactions.

This method provides a more nuanced and quantitative prediction of reactivity than simple electrostatic potential maps alone, distinguishing between sites of similar charge. hackernoon.com

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. mdpi.comnih.gov For reactions involving this compound, DFT calculations can be employed to map out potential energy surfaces, identify intermediates, and characterize transition states.

Identification of Reaction Pathways and Transition States

A primary goal of mechanistic studies is to identify the lowest energy path a reaction follows from reactants to products. researchgate.net This involves locating all stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states), on the potential energy surface.

The process typically involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State (TS) Search: Various algorithms are used to locate the transition state structure connecting reactants to products. The TS represents the highest energy point along the minimum energy reaction pathway.

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. A stable minimum has all real (positive) frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is critical for understanding the reaction kinetics.

For instance, in a hypothetical nucleophilic aromatic substitution reaction on the this compound ring, computational modeling could be used to compare different potential pathways, determine the structure of the Meisenheimer complex intermediate, and calculate the activation barriers for the addition and elimination steps.

Simulation of Catalytic Cycles Involving the Compound

Many important chemical transformations are catalytic. Computational chemistry allows for the detailed simulation of entire catalytic cycles, providing a step-by-step understanding of the catalyst's role. epa.govresearchgate.net Such simulations are crucial for catalyst design and optimization.

A computational study of a catalytic reaction involving this compound, such as a metal-catalyzed hydrogenation of the nitrile group acs.org, would involve:

Modeling the Active Catalyst: Determining the structure of the active catalytic species.

Substrate Coordination: Modeling the binding of this compound to the catalyst's active site. Coordination is often a mandatory first step. frontiersin.org

Mapping the Reaction Steps: Calculating the structures and energies of all intermediates and transition states for each step in the cycle (e.g., oxidative addition, migratory insertion, reductive elimination).

Catalyst Regeneration: Modeling the final step where the product is released and the catalyst is regenerated, ready for the next cycle.

By calculating the energetics of each step, the rate-determining step of the entire cycle can be identified. This detailed atomistic insight is invaluable for rationalizing catalyst activity and selectivity. For example, simulations could explain why a particular catalyst favors the reduction of the nitrile group over reactions at the pyridine ring. researchgate.net

Conformation and Tautomerism Studies

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure, including its preferred conformations and the potential existence of tautomers. fiveable.mefrontiersin.org

Conformational Analysis: Conformational analysis investigates the different spatial arrangements of atoms that result from rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the C(ring)-O bond of the difluoromethoxy substituent.

Computational studies on related aryl trifluoromethyl ethers have shown that the methoxy (B1213986) group often prefers a conformation where the C-O-C plane is orthogonal to the plane of the aromatic ring. nih.gov This preference is driven by a combination of steric hindrance and electronic effects, specifically negative hyperconjugation (nO → σ*C-F). A similar effect is expected for the difluoromethoxy group.

A relaxed potential energy surface scan, where the dihedral angle C5-C6-O-C(H)F₂ is systematically varied, would reveal the energy minima corresponding to stable conformers and the rotational energy barriers between them. The relative energies of these conformers determine their population at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers Illustrative values based on typical rotational barriers for similar systems.

| Conformer Description | Dihedral Angle (C5-C6-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Perpendicular (Stable) | ~90° | 0.00 |

| Coplanar (Transition State) | ~0° | 2.5 |

Tautomerism Studies: Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. frontiersin.org While crucial in many heterocyclic systems like nucleobases, significant tautomerism is not expected for this compound. nih.govnih.gov The provided structure represents a highly stable aromatic system.

While one could theoretically draw tautomers—for example, by protonating the nitrile nitrogen and forming a carbon-carbon double bond within the side chain, or by forming a pyridone-like structure—these forms would disrupt the aromaticity of the pyridine ring. Computational calculations of the relative energies of these hypothetical tautomers would almost certainly show them to be highly energetically unfavorable compared to the aromatic nicotinonitrile form. Therefore, it can be confidently predicted that this compound exists overwhelmingly in the single, stable aromatic tautomeric form shown.

Investigation of Reaction Mechanisms and Chemical Transformations

Fundamental Reactivity Profile of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that significantly influences the reactivity of 6-(difluoromethoxy)nicotinonitrile. Its electronic structure, characterized by a triple bond and the high electronegativity of the nitrogen atom, makes it susceptible to a variety of chemical transformations.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and thus a target for nucleophiles. This reactivity is fundamental to many synthetic applications of nitriles.

General Reactivity : Nucleophilic addition to the nitrile group typically involves the attack of a nucleophile on the carbon atom, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reactions. aablocks.com The reactivity of the nitrile can be tuned by the electronic nature of the substituents on the aromatic ring. nih.gov

Specific Examples :

Thiols can add to the nitrile group, a reaction that can be reversible and is often the first step in more complex transformations. nih.gov In some cases, this is followed by an intramolecular condensation. nih.gov

The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, is a common method for the synthesis of ketones after hydrolysis of the intermediate imine.

A study on the reaction of 2-mercaptonicotinonitrile (B1308631) with sodium chlorodifluoroacetate (SCDA) demonstrated the intramolecular nucleophilic addition of a thiolate to the cyano group as a key step in the formation of a dihydrothiophene derivative. cas.cn

Hydrolysis and Related Transformations

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. This transformation is a cornerstone of nitrile chemistry.

Mechanism : The hydrolysis of nitriles typically proceeds through the formation of an amide intermediate. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for water to attack. In basic conditions, hydroxide (B78521) ion directly attacks the nitrile carbon.

Reductive Hydrolysis : A nickel-catalyzed reductive hydrolysis of nitriles to alcohols has been reported. d-nb.info This process likely involves the initial hydrogenation of the nitrile to an imine, followed by hydrolysis to an aldehyde and subsequent reduction to the alcohol. d-nb.info The efficiency of this transformation is highly dependent on the catalyst system used. d-nb.info

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegative nitrogen atom. uoanbar.edu.iqimperial.ac.uk This electronic characteristic governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the nitrogen atom. uoanbar.edu.iqphiladelphia.edu.jo

General Principles : The nitrogen atom in the pyridine ring deactivates the ring towards electrophiles by withdrawing electron density through an inductive effect. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the nitrogen is protonated, forming a pyridinium (B92312) ion which is even more deactivated. uoanbar.edu.iq Electrophilic attack, when it does occur, is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would result in a destabilized intermediate with a positive charge on the nitrogen atom. uoanbar.edu.iqscribd.com

Substituent Effects : The existing substituents on the pyridine ring, the nitrile and the difluoromethoxy group, will further influence the regioselectivity and rate of any potential EAS reactions. Both are generally considered electron-withdrawing groups, which would further deactivate the ring.

Nucleophilic Aromatic Substitution (NAS) Studies

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). uoanbar.edu.iquomosul.edu.iqmsu.edu

Mechanism : NAS reactions on pyridine rings typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.orglibretexts.org The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes it. uomosul.edu.iq

Leaving Group : For a NAS reaction to occur, a suitable leaving group, such as a halide, must be present at an activated position (ortho or para to the nitrogen). In the case of this compound, there is no inherent leaving group on the ring. However, derivatives such as 6-chloro- or 6-fluoronicotinonitriles would be expected to readily undergo NAS.

Concerted Mechanisms : While the addition-elimination mechanism is common, concerted SNAr mechanisms have also been proposed, particularly in cases that avoid the formation of high-energy intermediates. nih.gov

Influence of the Difluoromethoxy Group on Molecular Reactivity

The difluoromethoxy group (-OCF₂H) is a key substituent that significantly modulates the electronic properties and reactivity of the entire molecule.

Electronic Effects : The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has a profound effect on the reactivity of both the pyridine ring and the nitrile group.

Influence on the Pyridine Ring : The electron-withdrawing nature of the difluoromethoxy group further deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic attack, particularly at the positions ortho and para to it.

Influence on the Nitrile Group : The electron-withdrawing effect of the difluoromethoxy group can enhance the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic addition.

Ipso-Substitution : In studies on the nitration of aromatic aldehydes containing a difluoromethoxy group, partial ipso-substitution of the aldehyde group was observed when the difluoromethoxy group was in the para position. nuph.edu.ua This suggests that the difluoromethoxy group can influence the regioselectivity of substitution reactions in complex ways. nuph.edu.ua

Data Tables

Table 1: Reactivity Profile of Functional Groups in this compound

| Functional Group | Type of Reactivity | Key Transformations | Influencing Factors |

| Nitrile (-C≡N) | Electrophilic carbon | Nucleophilic addition, Hydrolysis, Reduction | Electronic effects of ring substituents |

| Pyridine Ring | Electron-deficient aromatic | Nucleophilic Aromatic Substitution (NAS) | Position of substituents, Nature of leaving group |

| Electrophilic Aromatic Substitution (EAS) | Deactivating effect of nitrogen and other substituents | ||

| Difluoromethoxy (-OCF₂H) | Electron-withdrawing | Modulates ring and nitrile reactivity | Position on the ring |

Electronic Effects on the Aromatic System

The electronic properties of this compound are significantly influenced by the difluoromethoxy group (-OCF₂H) and the nitrile group (-CN) attached to the pyridine ring. The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. ontosight.airsc.org This electron-withdrawing nature decreases the electron density of the pyridine ring, affecting its reactivity in various chemical transformations.

The nitrile group also contributes to the electrophilic character of the molecule. The presence of these electron-withdrawing groups makes the pyridine ring more susceptible to nucleophilic attack. For instance, in cross-coupling reactions, the nitrile group enhances the electrophilicity of the compound, making it more reactive compared to its carboxylic acid or ester derivatives.

Table 1: Electronic Properties of Substituents

| Substituent | Electronic Effect | Impact on Pyridine Ring |

| -OCF₂H | Strong electron-withdrawal | Decreases electron density |

| -CN | Electron-withdrawing | Enhances electrophilicity |

This table summarizes the electronic effects of the key functional groups in this compound.

The electron-withdrawing properties of the difluoromethoxy group can also enhance the metabolic stability of the molecule. rsc.orgchemscene.com This is a crucial factor in the design of new therapeutic agents.

Steric Effects on Reaction Pathways

Steric hindrance, arising from the spatial arrangement of atoms, can significantly influence the reaction pathways of this compound. wikipedia.org The difluoromethoxy group, although not exceptionally bulky, can exert steric effects that hinder the approach of reactants to the adjacent positions on the pyridine ring.

This steric hindrance can lead to lower yields in certain reactions, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. To overcome this, optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is often necessary. For example, using bulky phosphine (B1218219) ligands like XPhos in combination with a palladium catalyst can help mitigate steric hindrance.

Table 2: Factors Influencing Reaction Yields

| Factor | Observation | Mitigation Strategy |

| Steric Hindrance | Low yields in cross-coupling reactions. | Catalyst optimization (e.g., Pd(OAc)₂ with XPhos ligand). |

| Competing Side Reactions | Unwanted byproducts formed. | Solvent and base screening (e.g., polar aprotic solvents like DMF, DMSO with Cs₂CO₃). |

| Thermal Decomposition | Degradation of the compound at high temperatures. | Microwave-assisted synthesis to reduce reaction times. |

This table outlines common challenges and potential solutions in the synthesis involving this compound.

Cycloaddition Reactions and Pericyclic Transformations

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. encyclopedia.pubuc.pt The electron-deficient nature of the pyridine ring in this compound makes it a potential candidate for participation in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions. encyclopedia.pub

While specific studies on the cycloaddition reactions of this compound are not extensively documented in the provided search results, the general principles of cycloaddition suggest that its reactivity would be influenced by the electronic and steric factors discussed previously. The development of catalytic strategies, including the use of Lewis acids or organocatalysts, could facilitate its participation in such transformations. encyclopedia.pubgroupjorgensen.com

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can lead to the formation of various derivatives with modified properties.

Oxidation: The pyridine ring is generally resistant to oxidation. However, under specific conditions, oxidation of the difluoromethoxy group or the nitrile group could be possible. For instance, the nitrile group could potentially be hydrolyzed to a carboxylic acid or an amide under oxidative conditions.

Reduction: The nitrile group of this compound can be reduced to a primary amine. This transformation is a common and useful method for introducing an amino group into the molecule, which can then be further functionalized. The reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing reaction conditions.

Reaction Kinetics: The rate of a chemical reaction is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. blogspot.commsjchem.com The Arrhenius equation relates the rate constant of a reaction to the activation energy and temperature. libretexts.org For reactions involving this compound, the activation energy will be influenced by the electronic and steric properties of the molecule. For example, the electron-withdrawing nature of the substituents may increase the activation energy for electrophilic aromatic substitution reactions.

Thermodynamic Considerations: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). Reactions with a negative ΔG are spontaneous. The stability of the products relative to the reactants is a key factor. In the case of this compound, the high stability of the aromatic pyridine ring will influence the thermodynamics of many of its reactions. For cycloaddition reactions, the reversibility of the reaction is an important thermodynamic consideration. nih.gov

Q & A

Q. What are the common synthetic routes for 6-(Difluoromethoxy)nicotinonitrile, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with halogenation of the pyridine core followed by nucleophilic substitution to introduce the difluoromethoxy group. Key steps include:

Halogenation : Use of N-bromosuccinimide (NBS) or iodine to functionalize the pyridine ring at specific positions .

Fluorination : Electrophilic fluorination (e.g., Selectfluor®) or displacement reactions with fluorinated reagents (e.g., KF/18-crown-6) .

Cyano Group Introduction : Treatment with malononitrile or cyanide sources under basic conditions .

Optimization Factors :

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., difluoromethoxy protons at δ 4.5–5.5 ppm; cyano carbons at δ 115–120 ppm) .

- X-ray Crystallography : Resolves dihedral angles between pyridine and substituents (e.g., 25–45° for fluorinated aryl groups) .

- IR Spectroscopy : Confirms C≡N stretching (~2200 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Example : In 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, X-ray analysis revealed a non-planar structure with intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for fluorinated nicotinonitriles?

Methodological Answer: Contradictions often arise from competing electronic effects (e.g., electron-withdrawing F vs. electron-donating OCH₃). Approaches include:

Computational Modeling : DFT calculations to map charge distribution and predict regioselectivity in substitution reactions .

Kinetic Studies : Varying temperature/pH to isolate rate-determining steps (e.g., fluoromethoxy group hydrolysis under acidic conditions) .

Isotopic Labeling : Using ¹⁸O/²H to track reaction pathways (e.g., confirming SN2 vs. SN1 mechanisms) .

Case Study : In 4-Difluoromethoxy-6-fluoronicotinic acid, conflicting hydrolysis rates were resolved by identifying pH-dependent esterification side reactions .

Q. How can molecular docking guide the design of bioactive this compound derivatives?

Methodological Answer:

Target Selection : Prioritize enzymes with fluorophilic active sites (e.g., kinases, cytochrome P450) .

Docking Workflow :

- Ligand Preparation : Optimize protonation states using tools like Schrödinger’s LigPrep.

- Pocket Analysis : Grid-based sampling around conserved residues (e.g., ATP-binding pockets) .

- Scoring : Compare binding affinities (ΔG) of derivatives using Glide or AutoDock .

Example : For 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)nicotinonitrile, docking predicted strong π-π stacking with tyrosine residues in COX-2, aligning with experimental IC₅₀ values .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer: Key challenges include:

Purification : Removing trace fluorinated byproducts via column chromatography (silica gel) or recrystallization (ethanol/water) .

Safety : Handling volatile fluorinated intermediates (e.g., ClCF₂OCH₃) in fume hoods with scrubbers .

Yield Optimization : Switching from batch to flow chemistry for exothermic steps (e.g., cyanation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.